

# Part 1: Executive Summary & Structural Definition

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## Compound of Interest

Compound Name: *Norsecurinine*

CAS No.: 2650-35-3

Cat. No.: B137659

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**Norsecurinine** is a tetracyclic alkaloid belonging to the Securinega family, distinguished by its unique fused pyrrolidine-butenolide skeleton. Unlike its homolog securinine, which possesses a piperidine ring derived from lysine, **norsecurinine** features a pyrrolidine ring derived from ornithine.[1]

The precise definition of its absolute stereochemistry is critical for drug development, particularly given its potent activity as a GABA<sub>A</sub> receptor antagonist and its emerging role in oncology (tubulin binding).

## The Stereochemical Definition

The naturally occurring enantiomer is (-)-**Norsecurinine**.

- IUPAC Name: (1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.0<sup>1,5</sup>.0<sup>9,13</sup>]tetradeca-4,6-dien-3-one
- Common Numbering Configuration: Often referred to as having the (S) configuration at the bridgehead carbons corresponding to the securinine skeleton, but the rigorous IUPAC designation is 1S, 8S, 13R.
- Chemical Formula: C

H

NO

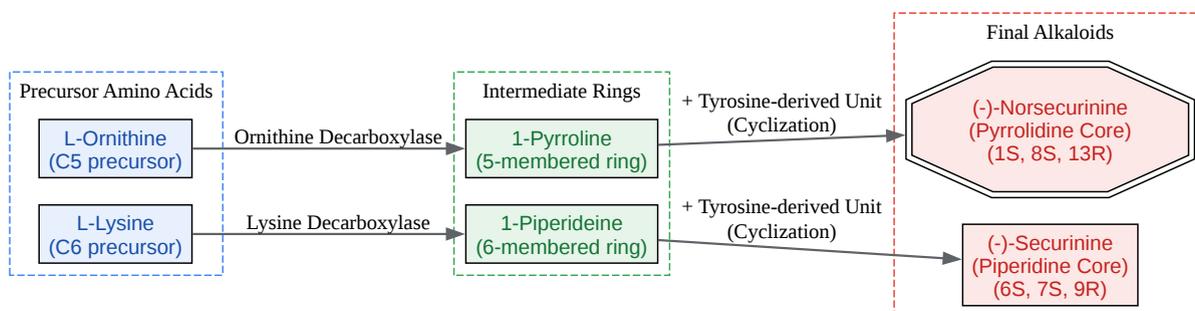
- Molecular Weight: 203.24 g/mol

## Part 2: Structural Elucidation & Biosynthetic Divergence

The structural integrity of **norsecurinine** hinges on the rigid tetracyclic cage. Understanding its origin clarifies why it differs from securinine.

### Biosynthetic Pathway Diagram

The following Graphviz diagram illustrates the critical divergence point in the biosynthesis of Securinega alkaloids, separating the **norsecurinine** (pyrrolidine) and securinine (piperidine) lineages.



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Caption: Divergent biosynthetic pathways of Securinega alkaloids. Note the ring-size determination occurs at the amino acid precursor stage.

## Part 3: Methods of Stereochemical Determination

To ensure scientific integrity (E-E-A-T), we rely on a "Triad of Confirmation": X-Ray Crystallography, Circular Dichroism (CD), and Total Synthesis.

## X-Ray Crystallography (The Gold Standard)

Direct visualization of the crystal lattice provides the unequivocal absolute configuration.

- Method: Single-crystal X-ray diffraction (SC-XRD) using Cu K radiation is preferred for light-atom structures to determine the Flack parameter.
- Validation: A Flack parameter near 0.0 indicates the correct absolute structure; a value near 1.0 indicates the inverted structure.
- Protocol: Recrystallize (-)-**norsecurinine** from acetone/hexane to yield suitable prisms.

## Circular Dichroism (CD) Spectroscopy

CD is the primary tool for rapid solution-phase validation.

- Principle: The rigid tetracyclic enone chromophore exhibits a distinct Cotton effect.
- Diagnostic Signal: (-)-**Norsecurinine** displays a negative Cotton effect (negative peak) in the 300–330 nm region (n \* transition of the enone) and a strong positive Cotton effect near 250 nm (n \* transition).
- Self-Validating Check: If the spectrum shows a positive peak at 320 nm, you have isolated the (+)-enantiomer (unnatural or synthetic).

## Total Synthesis (Proof by Construction)

Total synthesis establishes stereochemistry by building the molecule from a precursor of known chirality (chiral pool synthesis).

- Key Reference: The Han group's synthesis using L-proline derivatives (which map to the ornithine/pyrrolidine core) confirmed the absolute configuration of the natural product.

## Part 4: Experimental Protocols

### Protocol A: Isolation of (-)-Norsecurinine

Target Source: Flueggea virosa (Root bark) or Flueggea suffruticosa.

Step	Operation	Critical Parameter (Causality)
1. Extraction	Macerate dried root bark in MeOH (3x).	Polar solvent ensures exhaustive extraction of alkaloid salts.
2. Acid-Base Partition	Concentrate MeOH, suspend in 0.5M HCl. Wash with CHCl <sub>3</sub> .	Self-Validation: Acidic pH keeps alkaloids in aqueous phase (protonated) while removing non-basic lipids.
3. Basification	Adjust aqueous layer to pH 9-10 with NH <sub>4</sub> OH.	Deprotonates the amine, rendering norsecurinine lipophilic.
4. Extraction	Extract with CHCl <sub>3</sub> , dry over Na <sub>2</sub> SO <sub>4</sub> .	Isolates the free base alkaloid.
5. Purification	Flash Chromatography (Silica Gel). Eluent: CHCl <sub>3</sub> :MeOH (95:5).	Separation from securinine (if present) based on polarity differences.
6. Crystallization	Recrystallize from Acetone/Hexane.	Yields high-purity crystals for X-ray/CD analysis.

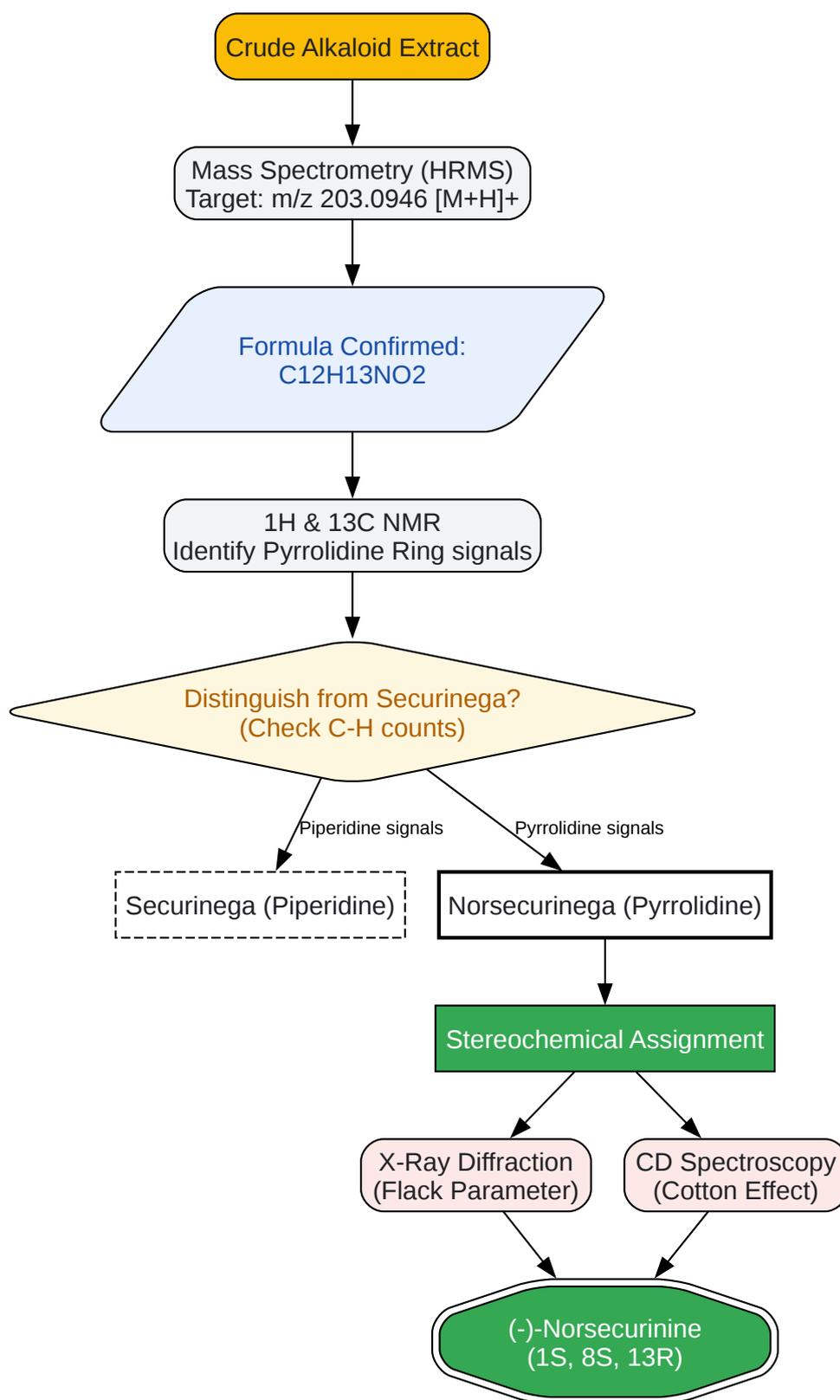
### Protocol B: Circular Dichroism (CD) Analysis

Objective: Confirm absolute configuration without destroying the sample.

- Sample Prep: Dissolve 0.1 mg of crystalline (-)-**norsecurinine** in 1.0 mL of spectroscopic grade Methanol (MeOH).
- Blanking: Run a baseline scan with pure MeOH.
- Measurement: Scan from 400 nm to 200 nm.
- Data Interpretation:
  - Look for Negative peak ( ) at ~320 nm.
  - Look for Positive peak ( ) at ~250 nm.
  - Note: The sign of the Cotton effect at the n \* transition (longest wavelength) correlates directly to the helicity of the enone system within the chiral cage.

## Part 5: Structural Elucidation Flowchart

This flowchart guides the researcher through the logical deduction process to confirm identity and stereochemistry.



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Caption: Logical workflow for the structural confirmation of (-)-Norsecurinine.

## Part 6: References

- IUPAC Designation & Chemical Data
  - PubChem. **Norsecurinine** (Compound).[1][2] National Library of Medicine.
  - [\[Link\]](#)
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## Sources

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- 2. Total synthesis of securinega alkaloids (–)-norsecurinine, (–)-niruroidine and (–)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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